molecular formula C11H12F2O3 B13675310 Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate

Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate

Cat. No.: B13675310
M. Wt: 230.21 g/mol
InChI Key: IBSNIPRKIULOOC-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,6-difluorophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the positions ortho to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a modulation of biochemical pathways. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate: An oxidized derivative.

    Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanol: A reduced derivative.

    Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate: A methyl ester analog.

Uniqueness

This compound is unique due to the presence of both a difluorophenyl group and a hydroxypropanoate moiety. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12F2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3

InChI Key

IBSNIPRKIULOOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC=C1F)F)O

Origin of Product

United States

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